Tak-285
Descripción general
Descripción
TAK-285 is a novel investigational dual HER2/EGFR inhibitor . It is a low-molecular-weight compound that was designed and synthesized by Takeda Pharmaceutical Company, Osaka, Japan . It specifically targets human epidermal growth factor receptor (EGFR) and HER2 .
Synthesis Analysis
New TAK-285 derivatives were synthesized and biologically evaluated as dual EGFR/HER2 inhibitors . For instance, compound 9f exhibited IC50 values of 2.3 nM over EGFR and 234 nM over HER2, which is 38-fold of staurosporine and 10-fold of TAK-285 over EGFR .Molecular Structure Analysis
The molecular formula of TAK-285 is C26H25ClF3N5O3 . It has an exact mass of 547.16 and a molecular weight of 547.960 . The structure of TAK-285 was analyzed using docking and MD simulations coupled to the MMGBSA approach .Chemical Reactions Analysis
New TAK-285 derivatives were synthesized and characterized as dual EGFR/HER2 inhibitors . These derivatives showed IC50 values in the range of 1.0–7.3 nM and 0.8–2.8 nM against PC3 and 22RV1 prostate carcinoma cell lines, respectively .Physical And Chemical Properties Analysis
TAK-285 has a molecular formula of C26H25ClF3N5O3 and a molecular weight of 547.960 . The absorption of TAK-285 was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d .Aplicaciones Científicas De Investigación
Application in Cancer Treatment
Specific Scientific Field
Oncology, specifically the treatment of various types of cancer .
Summary of the Application
TAK-285 is a novel, investigational, dual EGFR/HER2 inhibitor that has been shown to penetrate the CNS and has comparable inhibitory efficacy to lapatinib . It has been used in the treatment of cancers that express HER2 or EGFR .
Methods of Application or Experimental Procedures
In mouse and rat xenograft tumor models, TAK-285 showed antitumor activity against cancers that expressed HER2 or EGFR . TAK-285 was examined in a model of breast cancer brain metastasis using direct intracranial injection of BT-474-derived luciferase-expressing cells .
Results or Outcomes
TAK-285 showed antitumor activity in mouse and rat xenograft tumor models . It was as effective as lapatinib in antitumor activity in a mouse subcutaneous BT-474 breast cancer xenograft model . In a model of breast cancer brain metastasis, TAK-285 showed greater inhibition of brain tumor growth compared to animals treated with lapatinib .
Phase I Clinical Trial
Specific Scientific Field
Methods of Application or Experimental Procedures
The TAK-285 dose was escalated until MTD was determined. A second patient cohort received TAK-285 at the MTD for at least 4 weeks .
Results or Outcomes
TAK-285 was well tolerated. Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite. Consequently, the MTD was determined to be 300 mg b.i.d . Absorption of TAK-285 was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d . A partial response was observed for one patient with parotid cancer who received 300 mg b.i.d .
Application in Brain Metastases Treatment
Specific Scientific Field
Summary of the Application
TAK-285 has been studied for its potential in treating brain metastases . It is not a P-glycoprotein (Pgp) substrate, which suggests it may be useful in developing treatments for brain metastases .
Methods of Application or Experimental Procedures
The antitumor activity of TAK-285 was studied in murine xenografts .
Results or Outcomes
The studies suggested that TAK-285 has strong antitumor activity and may be useful in the development of agents with the potential to treat brain metastases .
Structure-Based Drug Design Studies
Specific Scientific Field
Summary of the Application
TAK-285 has been the subject of structure-based drug design studies . These studies aim to improve the efficacy of the drug by modifying its structure based on its interactions with its target.
Methods of Application or Experimental Procedures
The structure of TAK-285 and its interactions with its target, the Human Epidermal Growth Factor Receptor
Structure-Based Drug Design Studies
Methods of Application or Experimental Procedures
The structure of TAK-285 and its interactions with its target, the Human Epidermal Growth Factor Receptor-1 (EGFR), are studied . Based on these interactions, modifications to the structure of TAK-285 are proposed to improve its efficacy .
Results or Outcomes
The results of these studies are typically proprietary to the researchers or the pharmaceutical company sponsoring the research .
Safety And Hazards
TAK-285 was well tolerated in a phase I first-in-human study . Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite . Safety data sheets recommend avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236136 | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tak-285 | |
CAS RN |
871026-44-7 | |
Record name | TAK-285 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-285 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.